molecular formula C25H33N3O5 B1682657 N-(1-benzylpiperidin-4-yl)-N-methyl-3-propan-2-yloxypyridin-2-amine;(Z)-but-2-enedioic acid CAS No. 224170-09-6

N-(1-benzylpiperidin-4-yl)-N-methyl-3-propan-2-yloxypyridin-2-amine;(Z)-but-2-enedioic acid

Cat. No.: B1682657
CAS No.: 224170-09-6
M. Wt: 455.5 g/mol
InChI Key: KPYPLDPMBWPEBO-BTJKTKAUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of U-101958 maleate involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. The key steps include:

Industrial Production Methods

Industrial production methods for U-101958 maleate are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through crystallization and purification techniques .

Chemical Reactions Analysis

Types of Reactions

U-101958 maleate primarily undergoes substitution reactions due to the presence of the piperidine ring and the pyridyl group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction reactions can modify the functional groups on the molecule .

Scientific Research Applications

U-101958 maleate has been extensively studied for its applications in various fields:

Mechanism of Action

U-101958 maleate exerts its effects by selectively binding to dopamine D4 receptors. This binding inhibits the receptor’s activity, which can modulate dopamine signaling in the brain. The compound acts as an antagonist, blocking the receptor and preventing dopamine from exerting its effects. This mechanism is particularly relevant in the context of antipsychotic treatments, where dopamine dysregulation is a key factor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

U-101958 maleate is unique due to its high selectivity for dopamine D4 receptors and its potential antipsychotic properties. Its ability to act as an antagonist at these receptors distinguishes it from other compounds that may have broader or less specific receptor interactions .

Properties

CAS No.

224170-09-6

Molecular Formula

C25H33N3O5

Molecular Weight

455.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-N-methyl-3-propan-2-yloxypyridin-2-amine;(Z)-but-2-enedioic acid

InChI

InChI=1S/C21H29N3O.C4H4O4/c1-17(2)25-20-10-7-13-22-21(20)23(3)19-11-14-24(15-12-19)16-18-8-5-4-6-9-18;5-3(6)1-2-4(7)8/h4-10,13,17,19H,11-12,14-16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

KPYPLDPMBWPEBO-BTJKTKAUSA-N

Isomeric SMILES

CC(C)OC1=C(N=CC=C1)N(C)C2CCN(CC2)CC3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O

SMILES

CC(C)OC1=C(N=CC=C1)N(C)C2CCN(CC2)CC3=CC=CC=C3.C(=CC(=O)O)C(=O)O

Canonical SMILES

CC(C)OC1=C(N=CC=C1)N(C)C2CCN(CC2)CC3=CC=CC=C3.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

U-101958 Maleate, U 101958 Maleate, U101958 Maleate, U101958, U 101958, U-101958

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1-benzylpiperidin-4-yl)-N-methyl-3-propan-2-yloxypyridin-2-amine;(Z)-but-2-enedioic acid
Reactant of Route 2
N-(1-benzylpiperidin-4-yl)-N-methyl-3-propan-2-yloxypyridin-2-amine;(Z)-but-2-enedioic acid
Reactant of Route 3
N-(1-benzylpiperidin-4-yl)-N-methyl-3-propan-2-yloxypyridin-2-amine;(Z)-but-2-enedioic acid
Reactant of Route 4
Reactant of Route 4
N-(1-benzylpiperidin-4-yl)-N-methyl-3-propan-2-yloxypyridin-2-amine;(Z)-but-2-enedioic acid
Reactant of Route 5
N-(1-benzylpiperidin-4-yl)-N-methyl-3-propan-2-yloxypyridin-2-amine;(Z)-but-2-enedioic acid
Reactant of Route 6
Reactant of Route 6
N-(1-benzylpiperidin-4-yl)-N-methyl-3-propan-2-yloxypyridin-2-amine;(Z)-but-2-enedioic acid

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